molecular formula C17H24BNO3 B13697041 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13697041
M. Wt: 301.2 g/mol
InChI Key: VOTKBGPIMSIUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a high-value organoboron building block engineered for advanced pharmaceutical research and materials science. This compound integrates a synthetically versatile boronic ester group with a methyl-substituted aromatic ring and a pyrrolidinone pharmacophore, creating a multifunctional scaffold for sophisticated molecular construction. Its primary research utility lies in Suzuki-Miyaura cross-coupling reactions, where the pinacol ester group offers enhanced stability against protodeboronation and simplified handling compared to corresponding boronic acids, facilitating the efficient synthesis of complex biaryl structures for drug discovery and molecular probe development . A particularly significant and emerging application for this class of phenylboronic acid pinacol esters is in the design of reactive oxygen species (ROS)-responsive biomaterials. Recent cutting-edge research published in the Journal of Nanobiotechnology demonstrates that structurally analogous phenylboronic acid pinacol esters can be chemically grafted onto biopolymers like hyaluronic acid to create smart nanocarriers . These systems remain stable under normal physiological conditions but undergo rapid hydrolysis in the presence of elevated ROS levels—a hallmark of inflammatory disease microenvironments such as those found in periodontitis, cancer, and other oxidative-stress related conditions—enabling targeted drug release at the disease site and improving therapeutic efficacy while minimizing off-target effects . The incorporation of the 2-oxopyrrolidine moiety further enhances the molecular complexity and potential for specific biological interactions, making this reagent valuable for constructing targeted kinase inhibitors and modulators of neurological receptors. As a specialized chemical tool, 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use, and must be handled by qualified professionals in appropriately controlled laboratory settings.

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO3/c1-12-9-13(18-21-16(2,3)17(4,5)22-18)11-14(10-12)19-8-6-7-15(19)20/h9-11H,6-8H2,1-5H3

InChI Key

VOTKBGPIMSIUSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Arylboronic Acid Pinacol Ester Core

The arylboronic acid pinacol ester is prepared by esterification of the corresponding arylboronic acid with pinacol in anhydrous organic solvents such as diethyl ether or acetonitrile. The reaction is typically catalyzed or facilitated by drying agents like magnesium sulfate to remove water formed during esterification.

Typical procedure:

Step Reagents & Conditions Notes Yield
Esterification Arylboronic acid + Pinacol + MgSO4 in diethyl ether or acetonitrile Reflux at ~80 °C for 24 h Up to 85%
  • For example, 4-(hydroxymethyl)phenylboronic acid was reacted with pinacol and magnesium sulfate in acetonitrile under reflux for 24 hours to yield the pinacol ester in 85% yield.

  • After reaction completion, the solvent is evaporated, and the crude product is dissolved in dichloromethane, filtered, and purified by column chromatography if necessary.

Alternative Synthetic Routes and Catalytic Systems

  • Borylation of Aryl Halides: Using bis(pinacolato)diboron (B2pin2) and palladium catalysts under mild conditions to generate arylboronic acid pinacol esters directly from aryl halides.

  • Use of MgBr2 or MgSO4 as drying agents during esterification to improve yield and purity of the boronic ester.

  • Solvent Effects: Cyclopentyl methyl ether (CPME) has been reported to improve yields in certain borylation reactions compared to tetrahydrofuran (THF).

Reaction Scheme Summary

Step Reaction Type Reagents Conditions Outcome
1 Esterification Arylboronic acid + Pinacol + MgSO4 Reflux in Et2O or MeCN, 24 h Arylboronic acid pinacol ester
2 Functionalization Halogenated pyrrolidinone + Arylboronic acid pinacol ester + Pd catalyst + Base 100 °C, inert atmosphere, 3-20 h 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester

Characterization and Purification

  • Purification: Silica gel chromatography using hexane/ethyl acetate gradients is standard to isolate pure boronic esters.

  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and ^11B NMR spectroscopy. For example, ^11B NMR typically shows a signal around δ 33 ppm for boronic acid pinacol esters.

  • Yields: Reported yields range from 50% to 87%, depending on reaction conditions and purification methods.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Reference
Esterification solvent Diethyl ether or acetonitrile
Esterification temperature Reflux (~80 °C)
Esterification time 24 hours
Catalyst for coupling Pd(PPh3)4 or Pd2(dba)3 + PPh3
Base for coupling Na2CO3 (aq) or K2CO3
Coupling temperature 65-100 °C
Coupling time 3-20 hours
Purification Silica gel chromatography
Typical yield 50-87%

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding boronic acids, substituted boronic esters, and various functionalized derivatives .

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. Key findings from solubility studies include:

  • Chloroform : Highest solubility for both pinacol esters and azaesters (e.g., 3-methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester shows ~0.8 mole fraction solubility at 25°C) .
  • Hydrocarbons : Lowest solubility (<0.1 mole fraction) due to low polarity .
  • Polar solvents (acetone, ether) : Intermediate solubility, with pinacol esters showing less variability between solvents than azaesters .

Table 1: Solubility Comparison in Select Solvents

Compound Chloroform (mole fraction) Acetone (mole fraction) Methylcyclohexane (mole fraction)
Phenylboronic acid 0.25 0.45 <0.05
Pinacol ester (e.g., target compound) 0.82 0.78 0.08
Azaester (e.g., HPAP*) 0.75 0.30 0.05

*4-(hydroxymethyl)phenylboronic acid pinacol ester .

Structural and Functional Differences

The substituents on the phenyl ring significantly alter chemical reactivity and applications:

Table 2: Key Structural Variants and Their Properties

Compound (CAS RN) Substituent(s) Molecular Weight Key Applications
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (Not explicitly listed) 3-Methyl, 5-(2-oxo-pyrrolidinyl) ~307.1* Drug delivery, Suzuki couplings
4-(2-Carboxyethyl)phenylboronic acid pinacol ester (797755-11-4) 4-(Carboxyethyl) 261.11 Polymer functionalization
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (2121514-17-6) 3-Cl, 2-OH, 4-CF3 322.52 Antibacterial materials
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (16860-55) 3-F, 4-(COOMe) 280.10 Fluorescence probes
Methyl 3-methyl-5-(pinacol boronate)benzoate () 3-Me, 5-B(OR)2, 4-COOMe 276.18 Catalytic cross-coupling

*Estimated based on similar structures.

  • Electron-Withdrawing Groups (e.g., -CF₃, -COOMe) : Enhance stability in oxidative environments, making these esters suitable for ROS-responsive drug delivery .
  • Hydrogen-Bonding Groups (e.g., -OH, 2-oxo-pyrrolidinyl): Improve interactions with biological targets or polymer matrices, as seen in periodontitis treatment nanoparticles .
  • Steric Hindrance (e.g., 3-methyl) : May slow reaction kinetics in Suzuki-Miyaura couplings but improve selectivity .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Electron-deficient esters (e.g., 3-fluoro-4-COOMe) react faster due to enhanced boron electrophilicity.
  • Steric Effects : Bulky substituents like 2-oxo-pyrrolidinyl reduce reaction rates but minimize side reactions .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of the parent boronic acid with pinacol under mild conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, often with catalysts like DMAP. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for removing unreacted starting materials. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent boronic acid oxidation .

Q. How does the solubility profile of this compound influence its handling and storage in laboratory settings?

  • Methodological Answer : Pinacol esters generally exhibit enhanced solubility in polar solvents like chloroform and acetone compared to parent boronic acids . Storage at -20°C in airtight, moisture-free containers is essential to prevent ester hydrolysis. Pre-dissolving in anhydrous DMSO or THF (for biological assays) avoids recrystallization issues during experimental workflows .

Q. What safety precautions are necessary when handling this compound, given its hazard profile?

  • Methodological Answer : Safety data for structurally similar boronic esters indicate risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles), work in fume hoods, and implement spill containment protocols. Waste disposal should comply with local regulations for organoboron compounds .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methyl, pyrrolidinyl) affect the reactivity and selectivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The methyl group at the 3-position enhances steric hindrance, potentially slowing transmetallation but improving regioselectivity. The 2-oxo-pyrrolidinyl moiety may act as a directing group, stabilizing transition states via hydrogen bonding. Comparative studies with analogs (e.g., 2-chloro-5-fluoro derivatives) suggest electronic effects from substituents modulate oxidative addition rates with palladium catalysts .

Q. What methodological approaches are used to analyze the compound's interaction with diol-containing biomolecules for targeted drug delivery?

  • Methodological Answer : Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify reversible binding to diols (e.g., glycoproteins). For drug delivery, boronic ester-functionalized micelles or cyclodextrin carriers (e.g., HPAP-modified systems) are designed to release payloads under specific pH or ROS conditions. Stability in physiological buffers must be validated via HPLC or LC-MS to confirm controlled release kinetics .

Q. How can contradictory data on reaction outcomes with similar boronic esters be resolved when designing new synthetic routes?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, THF may favor mono-arylation in Suzuki couplings, while DMF promotes di-arylation. Systematic screening using design of experiments (DoE) can isolate variables. Computational modeling (DFT) of transition states may clarify substituent effects on reaction pathways .

Q. What strategies optimize the compound's stability in aqueous environments for biological applications?

  • Methodological Answer : Co-formulating with cyclodextrins or liposomes shields the boronic ester from hydrolysis. Alternatively, pro-drug strategies using pH-sensitive linkers (e.g., acyloxyalkyl groups) delay degradation. Stability assays in PBS (pH 7.4) with LC-MS monitoring over 24–72 hours are recommended to validate these approaches .

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